molecular formula C19H18N4OS2 B2474936 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 894008-79-8

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2474936
CAS No.: 894008-79-8
M. Wt: 382.5
InChI Key: OJPMXOVXKFTKTA-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the thiazole ring is synthesized through cyclization reactions.

    Pyridazine ring synthesis: The pyridazine ring can be formed by reacting appropriate precursors under specific conditions, such as using hydrazine derivatives.

    Thioether linkage: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents.

    Indolinone attachment: The final step involves attaching the indolinone moiety to the thioether-linked intermediate, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    Enzyme Inhibition: If used as a drug, it might inhibit a specific enzyme by binding to its active site.

    Receptor Modulation: It could act as an agonist or antagonist at a particular receptor, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone analogs: Compounds with slight modifications in the thiazole or pyridazine rings.

    Other heterocyclic compounds: Such as those containing different heteroatoms or ring structures.

Uniqueness

    Structural Features: The combination of thiazole, pyridazine, and indolinone moieties is unique and may confer specific chemical and biological properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-19(26-13(2)20-12)15-7-8-17(22-21-15)25-11-18(24)23-10-9-14-5-3-4-6-16(14)23/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPMXOVXKFTKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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